An In-depth Technical Guide to Ribitol-1,2,3,4,5-13C5: Properties and Applications in Advanced Research
An In-depth Technical Guide to Ribitol-1,2,3,4,5-13C5: Properties and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of Ribitol-1,2,3,4,5-13C5, an isotopically labeled form of the sugar alcohol ribitol. As a crucial tool in metabolic research, understanding its characteristics is paramount for its effective implementation in experimental workflows. This document delves into its structural and physical properties, spectroscopic signature, and its pivotal role as an internal standard in quantitative metabolomics.
Introduction: The Significance of Isotopic Labeling in Ribitol
Ribitol, a five-carbon sugar alcohol, is a naturally occurring polyol found in various organisms, where it plays a role in cellular structure and metabolism. The stable isotope-labeled variant, Ribitol-1,2,3,4,5-13C5, contains five carbon-13 (¹³C) atoms in place of the naturally more abundant carbon-12 (¹²C). This isotopic enrichment does not alter the chemical reactivity of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based techniques.
The primary utility of Ribitol-1,2,3,4,5-13C5 lies in its application as an internal standard for the precise quantification of metabolites in complex biological samples.[] By introducing a known amount of the labeled compound at the beginning of a sample preparation workflow, it co-elutes with the unlabeled (endogenous) ribitol and other analytes. Any sample loss or variation in instrument response during the analytical process will affect both the labeled and unlabeled compounds equally. This allows for accurate correction and reliable quantification of the target analyte. Furthermore, its use extends to metabolic flux analysis, where it serves as a tracer to elucidate the dynamics of metabolic pathways.[]
Chemical and Physical Properties
Ribitol-1,2,3,4,5-13C5 is a white to off-white solid with properties largely similar to its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of five ¹³C isotopes.
| Property | Value | Source |
| Molecular Formula | ¹³C₅H₁₂O₅ | [2] |
| Molecular Weight | 157.11 g/mol | [2] |
| IUPAC Name | (2R,4S)-(1,2,3,4,5-¹³C₅)pentane-1,2,3,4,5-pentol | [][] |
| Synonyms | Adonitol-1,2,3,4,5-¹³C₅, [UL-¹³C₅]ribitol, ribitol-U-¹³C₅ | [][] |
| Melting Point | 100-103 °C | [][] |
| Solubility | Soluble in DMSO and Methanol | [][] |
| Purity | ≥98% | [4] |
| Storage | -20°C | [][][4] |
Spectroscopic Characterization: A Guide to Identification and Analysis
The isotopic labeling of Ribitol-1,2,3,4,5-13C5 imparts unique spectroscopic characteristics that are fundamental to its utility in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: In a ¹³C NMR spectrum, all five carbon atoms will be NMR-active and will exhibit strong signals. Based on the spectrum of unlabeled ribitol, which shows resonances at approximately 62.4 ppm (C1/C5) and 72.1-72.2 ppm (C2/C3/C4), the spectrum of the labeled compound is expected to show signals in similar regions.[5] However, the key difference will be the presence of extensive ¹³C-¹³C coupling, which will split each signal into complex multiplets. This complex coupling pattern can serve as a definitive confirmation of the uniform labeling of the molecule.
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¹H NMR: The ¹H NMR spectrum of Ribitol-1,2,3,4,5-13C5 will also be significantly different from its unlabeled counterpart. The protons attached to the ¹³C atoms will exhibit strong one-bond ¹H-¹³C coupling (typically ~125-150 Hz), leading to a splitting of the proton signals into doublets. Furthermore, two-bond and three-bond ¹H-¹³C couplings will introduce additional complexity to the spectrum, providing a wealth of structural information.
Mass Spectrometry (MS)
For metabolomics applications, ribitol and its labeled internal standard are typically derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The most common derivatization method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.
The electron ionization (EI) mass spectrum of the pentakis-O-(trimethylsilyl) derivative of Ribitol-1,2,3,4,5-13C5 will show a molecular ion peak (M⁺) that is 5 mass units higher than the unlabeled derivative. The fragmentation pattern will also be shifted accordingly. Key fragment ions will arise from the cleavage of C-C bonds and the loss of TMS groups. A detailed analysis of the mass spectrum allows for the unambiguous identification and quantification of the labeled standard.
Application Protocol: Quantitative Metabolite Analysis using GC-MS
The following protocol outlines a general workflow for the use of Ribitol-1,2,3,4,5-13C5 as an internal standard for the quantification of metabolites in a biological sample. This protocol is a representative example and may require optimization based on the specific matrix and analytical instrumentation.
Experimental Workflow
Caption: Workflow for quantitative metabolite analysis using an internal standard.
Step-by-Step Methodology
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Preparation of Internal Standard Stock Solution:
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Accurately weigh a known amount of Ribitol-1,2,3,4,5-13C5.
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Dissolve it in a suitable solvent (e.g., high-purity water or methanol) to a final concentration of 1 mg/mL.
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Store the stock solution at -20°C.
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Sample Preparation and Internal Standard Spiking:
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Thaw the biological samples (e.g., plasma, urine, cell culture extracts) on ice.
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To a defined volume or weight of the sample, add a precise volume of the Ribitol-1,2,3,4,5-13C5 stock solution. The amount of internal standard added should be comparable to the expected concentration of the endogenous analytes.
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Vortex the sample to ensure thorough mixing.
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Metabolite Extraction:
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Perform a protein precipitation and metabolite extraction step. A common method is the addition of a cold organic solvent, such as methanol or acetonitrile, in a 3:1 or 4:1 ratio (solvent:sample).
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Vortex vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
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Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
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Carefully collect the supernatant containing the extracted metabolites.
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Solvent Evaporation:
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Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator. This step is crucial to remove all traces of water and extraction solvents before derivatization.
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Derivatization:
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To the dried extract, add a two-step derivatization mixture.
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Step 1 (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). This step protects carbonyl groups and prevents the formation of multiple TMS derivatives for certain metabolites. Incubate at 30-37°C for 90 minutes with shaking.
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Step 2 (Silylation): Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60-70°C for 30-60 minutes. This step converts active hydrogens on hydroxyl, carboxyl, and amino groups to TMS ethers.
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GC-MS Analysis:
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Inject 1 µL of the derivatized sample into the GC-MS system.
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Use a suitable GC column (e.g., a non-polar DB-5ms or equivalent) and a temperature gradient optimized for the separation of a wide range of metabolites.
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The mass spectrometer should be operated in full scan mode to acquire data for all ions within a specified mass range (e.g., m/z 50-600).
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Data Processing and Quantification:
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Identify the chromatographic peaks corresponding to the TMS derivatives of endogenous ribitol and the Ribitol-1,2,3,4,5-13C5 internal standard based on their retention times and mass spectra.
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Integrate the peak areas of a characteristic ion for both the unlabeled analyte and the labeled internal standard.
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Calculate the response ratio (Area of Analyte / Area of Internal Standard).
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Quantify the concentration of the endogenous analyte by comparing its response ratio to a calibration curve prepared with known concentrations of the unlabeled standard and a fixed amount of the internal standard.
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Safety and Handling
While Ribitol-1,2,3,4,5-13C5 is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store the compound in a tightly sealed container at -20°C in a dry and well-ventilated place.[][]
Conclusion
Ribitol-1,2,3,4,5-13C5 is a powerful and indispensable tool for researchers in the fields of metabolomics, metabolic engineering, and drug development. Its well-defined chemical and physical properties, coupled with its unique spectroscopic signature, enable its effective use as an internal standard for accurate and precise quantification of metabolites. The detailed protocol provided in this guide serves as a practical starting point for the successful implementation of this valuable research compound in a variety of analytical workflows. By understanding the principles behind its application, researchers can confidently generate high-quality, reliable data to advance their scientific discoveries.
References
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Carl Roth. Safety Data Sheet: Ribitol. [Link]
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Tanaka, R., et al. (2018). Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. International Journal of Molecular Sciences, 19(11), 3374. [Link]
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Pinu, F. R., et al. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(4), 56. [Link]
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Gustavs, L., et al. (2010). a 13 C NMR spectrum of pure ribitol and b of the ethanolic extract of "C." trebouxioides in D 2 O. ResearchGate. [Link]
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Tanaka, R., et al. (2018). Solution ¹H-NMR spectra of ribitol (upper) at ¹H observation... ResearchGate. [Link]
